trans-6-Amino-cyclohex-3-enecarboxylic acid
Overview
Description
trans-6-Amino-cyclohex-3-enecarboxylic acid: is an organic compound with the molecular formula C7H11NO2 It is a derivative of cyclohexene, featuring an amino group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-6-Amino-cyclohex-3-enecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which can involve the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms.
High-Pressure Reactions: Employing high-pressure reactors to ensure efficient carboxylation.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans-6-Amino-cyclohex-3-enecarboxylic acid can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohex-3-enone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine
Drug Development: Explored as a potential scaffold for developing new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of certain diseases due to its unique structural properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which trans-6-Amino-cyclohex-3-enecarboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- cis-6-Amino-cyclohex-3-enecarboxylic acid
- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
Uniqueness
- Structural Configuration : The trans configuration of the amino and carboxylic acid groups provides unique reactivity and binding properties.
- Reactivity : Different reactivity patterns compared to its cis isomer and other derivatives.
Biological Activity
Introduction
Trans-6-Amino-cyclohex-3-enecarboxylic acid (CAS No. 4771-80-6) is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclohexene structure, which influences its interaction with various biological targets. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 141.17 g/mol. The compound exhibits high solubility in water and is classified as very soluble with a Log S value indicating favorable absorption characteristics. The following table summarizes key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₁NO₂ |
Molecular Weight | 141.17 g/mol |
Solubility | Very soluble |
Log S | -1.36 |
Bioavailability Score | 0.56 |
BBB Permeant | Yes |
This compound acts primarily as a competitive inhibitor of certain enzymes and receptors, particularly those involved in neurotransmission and metabolic pathways. Its structural similarity to endogenous amino acids allows it to interact effectively with various biological systems.
Pharmacological Effects
- Neurotransmission Modulation : The compound has been studied for its effects on neurotransmitter release and reuptake, particularly in the context of glutamate signaling pathways. Studies indicate that it may enhance synaptic plasticity, which is crucial for learning and memory.
- Anti-inflammatory Properties : Research suggests that this compound exhibits anti-inflammatory effects by modulating cytokine production in macrophages. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.
- Antioxidant Activity : The compound has demonstrated potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A study published in Neuroscience Letters examined the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated significant reductions in neuronal death and improved functional recovery post-treatment, suggesting its potential as a therapeutic agent for stroke management.
- Anti-inflammatory Mechanism Exploration : In a study published by Journal of Inflammation Research, researchers investigated the anti-inflammatory mechanisms of this compound in human THP-1 macrophages. The findings revealed that the compound significantly inhibited LPS-induced expression of inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in treating inflammatory diseases.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Competitive inhibition | Neuroprotective, anti-inflammatory |
Cyclohexylalanine | Similar structural properties | Limited neuroprotective effects |
β-Alanine | Non-specific receptor agonist | Enhances exercise performance |
Properties
IUPAC Name |
(1S,6S)-6-aminocyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426756 | |
Record name | trans-6-Amino-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189125-30-2 | |
Record name | trans-6-Amino-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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